molecular formula C14H18F6N2O6S2 B12317040 N,N'-Bis(trifluoroacetyl)-L-homocystine Dimethyl Ester CAS No. 88487-26-7

N,N'-Bis(trifluoroacetyl)-L-homocystine Dimethyl Ester

Cat. No.: B12317040
CAS No.: 88487-26-7
M. Wt: 488.4 g/mol
InChI Key: JGSAOIPJFPLDIY-UHFFFAOYSA-N
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Description

N,N’-Bis(trifluoroacetyl)-L-homocystine Dimethyl Ester is a chemical compound known for its unique structure and properties It is a derivative of L-homocystine, modified with trifluoroacetyl groups and esterified with dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(trifluoroacetyl)-L-homocystine Dimethyl Ester typically involves the reaction of L-homocystine with trifluoroacetic anhydride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The esterification process involves the use of methanol or another suitable alcohol to form the dimethyl ester derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(trifluoroacetyl)-L-homocystine Dimethyl Ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction and conditions employed.

Scientific Research Applications

N,N’-Bis(trifluoroacetyl)-L-homocystine Dimethyl Ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-Bis(trifluoroacetyl)-L-homocystine Dimethyl Ester involves its interaction with specific molecular targets, such as enzymes and proteins. The trifluoroacetyl groups can form strong interactions with active sites, potentially inhibiting or modifying the activity of these targets. The pathways involved may include enzyme inhibition, protein modification, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Bis(trifluoroacetyl)-L-homocystine Dimethyl Ester is unique due to its specific structure, which includes both trifluoroacetyl and dimethyl ester groups. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

CAS No.

88487-26-7

Molecular Formula

C14H18F6N2O6S2

Molecular Weight

488.4 g/mol

IUPAC Name

methyl 4-[[4-methoxy-4-oxo-3-[(2,2,2-trifluoroacetyl)amino]butyl]disulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoate

InChI

InChI=1S/C14H18F6N2O6S2/c1-27-9(23)7(21-11(25)13(15,16)17)3-5-29-30-6-4-8(10(24)28-2)22-12(26)14(18,19)20/h7-8H,3-6H2,1-2H3,(H,21,25)(H,22,26)

InChI Key

JGSAOIPJFPLDIY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCSSCCC(C(=O)OC)NC(=O)C(F)(F)F)NC(=O)C(F)(F)F

Origin of Product

United States

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